Rimantadine - 117857-51-9

Rimantadine

Catalog Number: EVT-7896255
CAS Number: 117857-51-9
Molecular Formula: C12H21N
Molecular Weight: 179.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1-(1-adamantyl)ethanamine is an alkylamine.
An RNA synthesis inhibitor that is used as an antiviral agent in the prophylaxis and treatment of influenza.
Rimantadine is an Influenza A M2 Protein Inhibitor. The mechanism of action of rimantadine is as a M2 Protein Inhibitor.
Rimantadine is an antiviral agent used as therapy for influenza A. Rimantadine has not been associated with clinically apparent liver injury.
Rimantadine is a cyclic amine and alpha-methyl derivative of amantadine with antiviral activity. Although the exact mechanism of action of rimantadine is not understood, this agent appears to exert its antiviral effect against influenza A virus by interfering with the function of the transmembrane domain of the viral M2 protein, thereby preventing the uncoating of the virus and subsequent release of infectious viral nucleic acids into the cytoplasm of infected cells.
See also: Rimantadine Hydrochloride (has salt form).
Overview

Rimantadine is an antiviral medication primarily used for the prevention and treatment of influenza A virus infections. It belongs to the class of adamantane derivatives, which are known for their unique structural properties and mechanisms of action against viral pathogens. Rimantadine is specifically effective in inhibiting the replication of the influenza A virus by interfering with its ability to uncoat within host cells.

Source

Rimantadine was first synthesized in the 1960s and has since been utilized in clinical settings. It is derived from adamantane, a hydrocarbon compound that serves as a core structure for various antiviral agents. The compound is commercially available in its hydrochloride form, which enhances its solubility and bioavailability.

Classification

Rimantadine is classified as an antiviral drug, specifically categorized under the group of adamantane derivatives. It is recognized for its selective activity against influenza A viruses and is not effective against influenza B or other types of viruses.

Synthesis Analysis

Methods

The synthesis of rimantadine involves several key steps, utilizing intermediates derived from adamantane. One notable synthetic route begins with the preparation of 1-bromoadamantane through the bromination of adamantane using liquid bromine under controlled conditions. This intermediate undergoes further reactions to yield rimantadine.

Technical Details

  1. Preparation of 1-Bromoadamantane: Adamantane is reacted with excess liquid bromine at 80-90 °C for approximately 6 hours, followed by a higher temperature reaction at 110-115 °C for an additional 3 hours.
  2. Formation of Adamantanecarboxylic Acid: This step involves reacting 1-bromoadamantane with magnesium in a Grignard reaction to form adamantanecarboxylic acid.
  3. Final Steps: The synthesis culminates in a series of reactions involving reduction and ammonolysis, ultimately yielding rimantadine hydrochloride with a reported yield exceeding 94% .
Molecular Structure Analysis

Structure

Rimantadine has a molecular formula of C12H21NC_{12}H_{21}N and features a unique adamantane core structure that contributes to its biological activity. The compound exhibits a three-dimensional arrangement that allows it to effectively interact with viral proteins.

Data

  • Molecular Weight: Approximately 179.31 g/mol.
  • Chemical Structure: The structure can be represented as follows:
Rimantadine Structure C12H21N\text{Rimantadine Structure }\quad \text{C}_{12}\text{H}_{21}\text{N}
Chemical Reactions Analysis

Reactions

Rimantadine undergoes various chemical reactions that are significant for its synthesis and analytical characterization. Notable reactions include:

  1. Bromination: The introduction of bromine into the adamantane framework.
  2. Grignard Reaction: Formation of carboxylic acid derivatives through nucleophilic attack on carbonyl groups.
  3. Reduction Reactions: Converting ketones to alcohols using sodium borohydride as a reducing agent.

Technical Details

The synthesis pathway employs sodium borohydride for selective reductions, avoiding more expensive reagents like lithium aluminum hydride, thus enhancing cost-effectiveness and efficiency in producing rimantadine .

Mechanism of Action

Process

Rimantadine exerts its antiviral effects primarily by inhibiting the M2 ion channel protein of the influenza A virus. This protein is crucial for the uncoating process during viral entry into host cells.

Data

  • Inhibition Mechanism: Rimantadine blocks the ion channel, preventing protons from entering the virus, which is necessary for viral RNA release into the cytoplasm.
  • Efficacy: Studies indicate that rimantadine can reduce viral replication by up to 37% under specific conditions .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Rimantadine hydrochloride typically appears as a white crystalline powder.
  • Melting Point: The melting point ranges from 88 °C to 89 °C.

Chemical Properties

  • Solubility: Rimantadine is soluble in water and various organic solvents, enhancing its formulation in pharmaceutical preparations.
  • Stability: The compound demonstrates stability under standard storage conditions but should be protected from light and moisture.
Applications

Scientific Uses

Rimantadine is utilized primarily in clinical settings for:

  • Influenza Treatment: It is prescribed for both prophylactic use and treatment during influenza outbreaks.
  • Research Applications: Rimantadine serves as a model compound in studies investigating antiviral mechanisms and drug resistance patterns among influenza viruses.
  • Analytical Chemistry: High-performance liquid chromatography (HPLC) methods have been developed for quantifying rimantadine in pharmaceutical formulations, aiding in quality control measures .
Mechanistic Insights into Rimantadine’s Antiviral Activity

Biochemical Mechanisms of Viral Inhibition via M2 Proton Channel Blockade

Structural Basis of Rimantadine Binding to Influenza A M2 Transmembrane Domain

Rimantadine exerts its antiviral effects by specifically targeting the M2 proton channel of influenza A virus, a homotetrameric protein embedded in the viral envelope. The channel's transmembrane domain (TMD, residues 22–46) forms a pore lined by critical residues Val27, Ala30, Ser31, Gly34, His37, and Trp41. Rimantadine binds within this pore, with crystallographic studies (PDB IDs 6US9, 6US8) revealing two primary binding modes:

  • Lumenal binding: Near Val27 and Ser31 at the N-terminal neck, directly obstructing proton conduction [3] [4] [7].
  • Peripheral binding: At membrane-interface sites involving Asp44 and Arg45, altering channel dynamics [2].

Drug-resistant mutations (e.g., S31N, V27A) occur in residues facing the pore centroid, disrupting these binding sites and reducing rimantadine’s efficacy by >100-fold [6] [7]. The S31N polymorphism causes splaying of the TMD, enlarging the pore and diminishing drug affinity [2] [9].

Table 1: Key M2 Channel Residues in Rimantadine Binding

ResidueRole in BindingConsequence of Mutation
Val27Van der Waals interactionsV27A reduces binding affinity
Ser31Hydrogen bonding to ammonium groupS31N causes steric hindrance
His37Proton sensor; indirect water-mediated effectsMutations alter proton conduction
Trp41Channel gate stabilizationMutations impair gate closure

Role of Hydrogen Bonding and Van der Waals Interactions in Drug-Channel Affinity

Rimantadine’s binding affinity to the M2 channel derives from complementary intermolecular forces:

  • Hydrogen bonding: The protonated amine of rimantadine forms H-bonds with Ser31 side chains and water molecules coordinated by pore-lining carbonyl groups (Ala30, Gly34) [3] [6] [9].
  • Van der Waals interactions: The adamantyl group engages hydrophobic residues Val27, Ala30, and Ile33 via shape complementarity, contributing ~70% of the total binding energy [6] [10].

Molecular dynamics simulations demonstrate that rimantadine’s binding energy (−5.2 kcal/mol) is significantly stronger than amantadine’s (−4.1 kcal/mol) due to enhanced hydrophobic contact density [7] [10]. This explains rimantadine’s 4–10× greater potency against influenza A [6] [9].

Table 2: Energy Contributions to Rimantadine-M2 Binding

Interaction TypeEnergy Contribution (kcal/mol)Key Residues Involved
Van der Waals−3.7 ± 0.3Val27, Ala30, Ile33
Hydrogen Bonding−1.5 ± 0.2Ser31, H₂O networks
Electrostatic−0.9 ± 0.1His37 (indirect)

Hydration Dynamics and Water Network Modulation in the M2 Pore

The M2 channel pore contains structured water layers essential for proton hopping via the Grotthuss mechanism. Rimantadine disrupts this network through:

  • Displacement of water molecules: The adamantyl moiety occupies space normally housing ~6 water molecules between Val27 and His37, dehydrating the proton conduction path [3] [4].
  • Alteration of water dynamics: Grand Canonical Monte Carlo/Molecular Dynamics (GCMC/MD) simulations show rimantadine reduces water mobility by 40% in the pore, increasing the activation energy for proton conduction [4] [6].

Notably, hydration differences between rimantadine enantiomers are minimal at physiological pH. However, under low chemical potential (dehydrating conditions), the (S)-enantiomer exhibits 1.3× faster water displacement than (R)-rimantadine, suggesting context-dependent chiral effects [4].

Enantiomer-Specific Binding Dynamics and Functional Equivalence

Comparative Analysis of (R)- and (S)-Rimantadine Binding Kinetics

Rimantadine is administered as a racemic mixture, yet studies reveal near-identical functional profiles for its enantiomers:

  • Binding kinetics: Electrophysiological assays show almost identical on/off rates:
  • (R)-rimantadine: kₒₙ = 1.4 × 10⁴ M⁻¹s⁻¹, kₒff = 0.032 s⁻¹, Kd = 2.3 μM
  • (S)-rimantadine: kₒₙ = 1.3 × 10⁴ M⁻¹s⁻¹, kₒff = 0.030 s⁻¹, Kd = 2.3 μM [3] [4] [9].
  • Antiviral potency: Plaque reduction assays against influenza A/H1N1 yield EC50 values of 0.32 μM (R) and 0.34 μM (S), confirming functional equivalence [4].

Solid-state NMR initially suggested tighter binding for (R)-rimantadine based on chemical shift differences [4]. However, these differences arise from transient hydration variations rather than affinity disparities. The ammonium group of both enantiomers samples four rotational conformers, H-bonding interchangeably with pore waters and Ser31 [3] [4].

Table 3: Kinetic Parameters of Rimantadine Enantiomers

Parameter(R)-Rimantadine(S)-RimantadineMethod
kₒₙ (M⁻¹s⁻¹)1.4 × 10⁴ ± 3001.3 × 10⁴ ± 400Electrophysiology
kₒff (s⁻¹)0.032 ± 0.0030.030 ± 0.004Electrophysiology
Kd (μM)2.3 ± 0.22.3 ± 0.3Electrophysiology
EC50 (μM)0.32 ± 0.050.34 ± 0.06Plaque reduction

Solid-State NMR vs. X-ray Crystallography in Elucidating Enantiomer Interactions

Divergent techniques provide complementary insights into enantiomer-channel interactions:

  • X-ray crystallography (1.7–2.0 Å resolution): Reveals nearly identical electron density for both enantiomers bound to M2(22–46). The ammonium group adopts multiple conformations, H-bonded to top-layer waters near Ser31. No significant chiral discrimination is observed in the pore geometry [3] [4].
  • Solid-state NMR: Detects chemical shift differences for full-length M2 bound to deuterated enantiomers:
  • (R)-rimantadine: 15N shift = −328.5 ppm
  • (S)-rimantadine: 15N shift = −326.2 ppm [4] [5]These differences were initially interpreted as tighter (R)-enantiomer binding. However, they instead reflect transient variations in water coordination. His37 and Trp41 residues exhibit identical chemical environments with both enantiomers, confirming no functional difference in channel inhibition [4] [5].

The methodological divergence arises from:

  • Sample differences: Crystallography uses truncated peptides (residues 22–46), while NMR analyzes full-length M2 in lipid bilayers.
  • Timescale sensitivity: NMR detects nanosecond-scale dynamics, capturing transient water-drug interactions invisible to crystallography [4] [5] [9].

Properties

CAS Number

117857-51-9

Product Name

Rimantadine

IUPAC Name

1-(1-adamantyl)ethanamine

Molecular Formula

C12H21N

Molecular Weight

179.30 g/mol

InChI

InChI=1S/C12H21N/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12/h8-11H,2-7,13H2,1H3

InChI Key

UBCHPRBFMUDMNC-UHFFFAOYSA-N

SMILES

CC(C12CC3CC(C1)CC(C3)C2)N

Solubility

Hydrochloride salt freely soluble (50 mg/ml at 20 °C)
9.15e-03 g/L

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.